![molecular formula C10H12Cl2N2O B1490449 [2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride CAS No. 2097967-75-2](/img/structure/B1490449.png)

[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride

Overview

Description

“[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride” is a small molecule that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .

Molecular Structure Analysis

The molecular structure of “[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride” has been analyzed in several studies. For example, X-ray crystal structures of CYP2A6 cocrystallized with three furan analogues bearing methanamino side chains indicated that the amine side chain coordinated to the heme iron . The pyridyl moiety was positioned to accept a hydrogen bond from Asn297, and all three inhibitors exhibited orthogonal aromatic-aromatic interactions with protein side chains .

Scientific Research Applications

Synthesis and Characterization of Organic Compounds

The compound serves as a precursor or intermediate in the synthesis of complex organic molecules, including Schiff bases and oxazepine derivatives. For instance, it has been utilized in the generation of Schiff bases through reactions with aromatic heterocyclic aldehydes, leading to compounds with potential applications in material science and medicinal chemistry (Jirjees, 2022).

Catalytic Applications

Derivatives of this compound have shown promise in catalysis, particularly in the synthesis of unsymmetrical pincer palladacycles. These palladacycles have been characterized and evaluated for their catalytic activity, demonstrating good activity and selectivity in various reactions, which is crucial for the development of efficient catalytic processes in organic synthesis (Roffe et al., 2016).

Fluorescence and Imaging Applications

A significant application of this compound is in the development of fluorescent indicators for copper, showcasing high selectivity and sensitivity. This has been particularly useful in cellular imaging, allowing for the detection of Cu2+ levels within living cells. Such indicators are instrumental in biological and environmental monitoring (Yang et al., 2016).

Anticonvulsant Agents

In the medicinal chemistry domain, derivatives of "[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride" have been synthesized and tested for anticonvulsant activity. Several compounds exhibited promising seizures protection, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Anticancer Activity

Furthermore, palladium(II) and platinum(II) complexes derived from Schiff base ligands of this compound have been synthesized and assessed for their anticancer activity. These studies provide insights into the structural characteristics and biological activities of these complexes, offering a pathway to novel cancer therapies (Mbugua et al., 2020).

Antibacterial and Anti-inflammatory Applications

Novel pyrazoline derivatives containing the furan-2-yl group have been synthesized, showing significant anti-inflammatory and antibacterial activities. This highlights the potential of these compounds in developing new therapeutic agents (Ravula et al., 2016).

Mechanism of Action

Target of Action

The primary target of [2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

It is known to interact with cytochrome p450 2a6 . The specific interactions and resulting changes are yet to be elucidated.

properties

IUPAC Name |

[2-(furan-2-yl)pyridin-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.2ClH/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9;;/h1-6H,7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOOQFHXDEIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

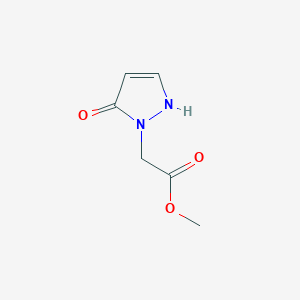

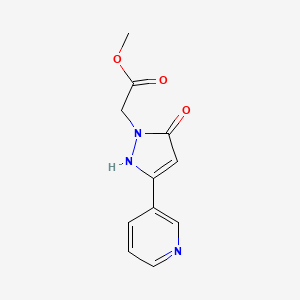

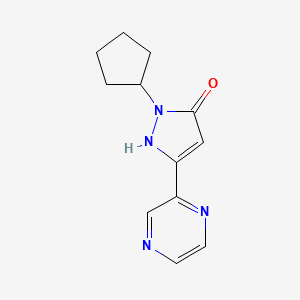

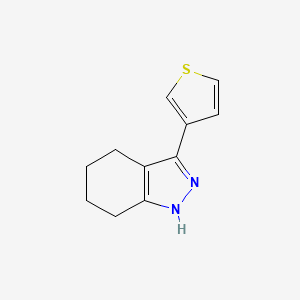

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1490375.png)

![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1490376.png)

![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490379.png)

![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1490380.png)

![1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490382.png)

![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490383.png)

![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490385.png)

![2-(3-(pyridin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1490386.png)

![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490387.png)